
Fentanyl citrate
描述
- 与非癌性慢性疼痛不同,柠檬酸芬太尼专门针对癌症疼痛。
- 它以口腔粘膜溶解片 的形式给药,适用于 16 岁及以上的成年人和青少年 .
柠檬酸芬太尼: 是一种主要用于管理 , 不能通过其他药物充分控制。
准备方法
合成路线: 柠檬酸芬太尼通过化学反应合成。特定的合成路线涉及对前体化合物的修饰以生成柠檬酸芬太尼。
反应条件: 这些反应通常在受控条件下进行,使用特定的试剂和催化剂。
工业生产: 柠檬酸芬太尼的工业生产涉及大规模合成、纯化和制成口腔粘膜剂型。
化学反应分析
反应类型: 柠檬酸芬太尼经历各种反应,包括 、 和 。
常见试剂: 、 和 等试剂发挥着至关重要的作用。
主要产物: 主要产物是柠檬酸芬太尼本身,它具有强效的镇痛特性。
科学研究应用
Breakthrough Pain Management
Breakthrough pain is a transient exacerbation of pain that occurs despite stable and adequately controlled background analgesia. Fentanyl citrate is particularly effective in managing this type of pain:
- A multicenter study demonstrated that oral transmucosal this compound (OTFC) significantly reduced breakthrough pain intensity within minutes of administration. Patients reported faster onset of relief compared to traditional short-acting opioids .
- The study involved 62 adult cancer patients and found that 76% achieved satisfactory pain relief with a single dose of OTFC after appropriate titration .
Anesthesia
This compound is widely used in anesthesia for its rapid onset and potent analgesic properties:
- It is administered during induction and maintenance phases of anesthesia to provide analgesia without the need for higher doses of inhalational anesthetics .
- In a clinical setting, fentanyl's effects can be observed within 5 to 15 minutes post-administration, making it ideal for procedures requiring quick analgesic action .
Efficacy in Cancer Pain Management
A retrospective study evaluated the use of continuous subcutaneous infusion of fentanyl in cancer patients who experienced uncontrolled pain on other opioids. The findings indicated:
- Transitioning to fentanyl resulted in improved stability for 10 out of 17 patients who had previously experienced toxicity with other opioids .
- Patients switching from transdermal to continuous subcutaneous fentanyl maintained effective pain control without significant local toxicities .
Side Effects and Management
While this compound is effective, it can also lead to adverse effects such as respiratory depression and bradycardia:
- A case report highlighted a patient who developed severe bradycardia after transitioning from hydromorphone to transdermal fentanyl, emphasizing the importance of monitoring vital signs in palliative care settings .
- Another report discussed the successful management of a patient who misused fentanyl patches but was effectively transitioned to methadone therapy .
Comparative Efficacy Studies
Recent studies have compared various formulations of this compound:
Formulation Type | Bioavailability | Onset Time | Duration of Action | Indications |
---|---|---|---|---|
Oral Transmucosal (OTFC) | Higher than traditional opioids | ~5 min | Short (~30 min) | Breakthrough cancer pain |
Transdermal Patches | Variable | Slow (~12-24 h) | Long (up to 72 h) | Chronic pain management |
Injectable Fentanyl | High | Rapid | Short (1-2 h) | Anesthesia induction & maintenance |
作用机制
- 柠檬酸芬太尼与中枢神经系统中的μ-阿片受体 结合。
- 这种结合抑制神经递质的释放,降低疼痛感知。
- 所涉及的分子途径包括G蛋白信号传导 和钙通道 的调节。
相似化合物的比较
独特特征: 柠檬酸芬太尼以其高效力和快速起效而著称。
类似化合物: 其他强效阿片类药物包括 、 和 。
请记住,柠檬酸芬太尼是一种强效药物,其使用应严格在医疗专业人员的监督下进行。 如果您有任何其他问题,请随时询问
生物活性
Fentanyl citrate is a potent synthetic opioid analgesic, primarily used for managing severe pain, particularly in cancer patients. Understanding its biological activity is crucial for optimizing its therapeutic use and minimizing adverse effects.
This compound acts primarily as an agonist at the mu-opioid receptors in the central nervous system (CNS). Upon binding to these receptors, it activates a series of intracellular signaling pathways, which leads to:
- Inhibition of adenylate cyclase , resulting in decreased cyclic AMP (cAMP) levels.
- Hyperpolarization of neurons , reducing neuronal excitability and neurotransmitter release.
- Analgesic effects , primarily by modulating pain perception and response.
The selectivity of fentanyl for mu-opioid receptors is evident from its binding affinity, with Ki values reported as follows:
Pharmacokinetics
This compound exhibits rapid absorption and onset of action, particularly in formulations like oral transmucosal this compound (OTFC). Key pharmacokinetic parameters include:
- Bioavailability : The bioavailability of OTFC is approximately 65%, compared to 47% for Actiq (another formulation) .
- Peak plasma concentration (Cmax) : Following administration, Cmax can reach up to 1.2 ng/mL after a dose of 200 µg .
- Half-life : The elimination half-life varies but is generally around 3 to 12 hours depending on the formulation and individual patient metabolism.
Clinical Efficacy
This compound has been extensively studied for its effectiveness in managing breakthrough pain (BTP) in cancer patients. Notable findings from clinical studies include:
- In a randomized controlled trial involving 62 patients, OTFC provided significant pain relief within 5 minutes, with most patients achieving adequate pain control with a single dose .
- A multicenter study demonstrated that titration of OTFC led to effective dosing without significant adverse effects, with somnolence and nausea being the most common side effects .
Case Studies
- Study on Breakthrough Pain Management :
- Pharmacokinetic Comparison :
Safety Profile
While this compound is effective for pain management, it carries risks associated with opioid use:
- Respiratory Depression : A critical concern, especially at higher doses or when combined with other CNS depressants.
- Cardiovascular Effects : Studies have shown that fentanyl can affect heart rate and rhythm; caution is advised in patients with pre-existing cardiovascular conditions .
Summary Table of Key Characteristics
Characteristic | Value/Description |
---|---|
Primary Action | Mu-opioid receptor agonist |
Bioavailability | ~65% (OTFC) |
Cmax (200 µg dose) | Up to 1.2 ng/mL |
Common Side Effects | Somnolence, nausea, dizziness |
Effective Dose Range | Individualized; typically starts at lower doses |
属性
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C6H8O7/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,21H,2,13-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLVTNPOHDFFCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
437-38-7 (Parent) | |
Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80243933 | |
Record name | Fentanyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
990-73-8 | |
Record name | Fentanyl citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=990-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentanyl citrate [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000990738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentanyl citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fentanyl dihydrogen citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTANYL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUN5LYG46H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。